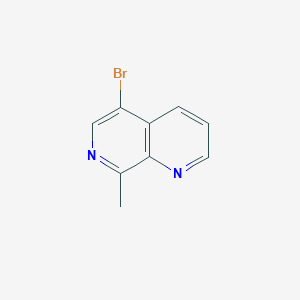

5-Bromo-8-methyl-1,7-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

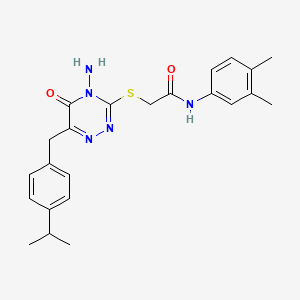

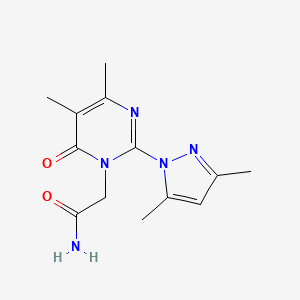

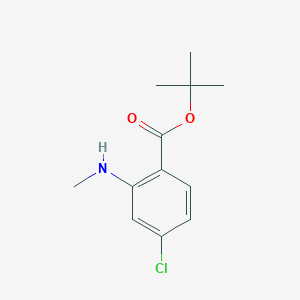

“5-Bromo-8-methyl-1,7-naphthyridine” is a complex chemical compound . It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . The compound has a linear formula of C9H7BrN2 .

Synthesis Analysis

The synthesis of naphthyridines, including “5-Bromo-8-methyl-1,7-naphthyridine”, has been a topic of interest in the field of synthetic chemistry . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of “5-Bromo-8-methyl-1,7-naphthyridine” can be represented by the InChI code: 1S/C9H7BrN2/c1-6-9-7 (3-2-4-11-9)8 (10)5-12-6/h2-5H,1H3 .Chemical Reactions Analysis

The reactivity of naphthyridines, including “5-Bromo-8-methyl-1,7-naphthyridine”, has been studied extensively. These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis

“5-Bromo-8-methyl-1,7-naphthyridine” is a white to yellow solid .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- 5-Bromo-8-methyl-1,7-naphthyridine is synthesized using 8-amino-1,7-naphthyridine as a starting material. This compound undergoes amination and a Chichibabin reaction, yielding various derivatives (Woźniak & Plas, 1978).

- The compound is also used in the Suzuki–Miyaura reaction, a method in organic synthesis, to create highly substituted [1,6]-naphthyridines, demonstrating its utility in synthesizing complex organic structures (Kumar & Khan, 2017).

Potential Medical Applications

- Naphthyridine derivatives, including those similar to 5-Bromo-8-methyl-1,7-naphthyridine, have shown potential as antimalarial agents. For instance, certain derivatives exhibit significant activity against Plasmodium vinckei vinckei (Barlin & Tan, 1985).

- Some naphthyridine compounds, related in structure, have been studied as adenosine 3',5'-cyclic phosphate phosphodiesterase III inhibitors, indicating a potential role in therapeutic applications (Singh et al., 1995).

Pharmacological Research

- Research on benzo[c][2,7]naphthyridines, a related class, suggests their potential as building blocks for synthesizing pyridoacridine alkaloids, which have pharmacological significance (Plodek, Raeder, & Bracher, 2012).

- Studies on 1,8-naphthyridine sulfonamides, chemically akin to 5-Bromo-8-methyl-1,7-naphthyridine, have investigated their role in inhibiting efflux pumps in multiresistant Staphylococcus aureus strains, indicating their potential in combating antibiotic resistance (Oliveira-Tintino et al., 2020).

Spectroscopic Studies

- Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines, which include compounds like 5-Bromo-8-methyl-1,7-naphthyridine, provide insights into their electronic and structural properties, crucial for understanding their chemical behavior (Santo et al., 2003).

Propiedades

IUPAC Name |

5-bromo-8-methyl-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-9-7(3-2-4-11-9)8(10)5-12-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCFMEWJJCELPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1N=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-8-methyl-1,7-naphthyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2436228.png)

![3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid](/img/structure/B2436229.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2436231.png)

![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2436237.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide](/img/structure/B2436238.png)